Beta-defensin 103A

Salt resistance Cystic fibrosis airway surface liquid Antimicrobial peptide screening

Beta-defensin 103A (gene: DEFB103A; protein: human beta-defensin-3, hBD-3) is a 45-amino-acid, cationic antimicrobial peptide belonging to the human β-defensin family. With a molecular mass of approximately 5.1 kDa and a net charge of +11 at neutral pH, it exhibits broad-spectrum microbicidal activity against Gram-positive bacteria, Gram-negative bacteria, fungi, and enveloped viruses.

Molecular Formula
Molecular Weight
Cat. No. B1578090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-defensin 103A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Defensin 103A (DEFB103A / HBD-3) Procurement Guide: Quantitative Differentiation for Antimicrobial Research and Therapeutic Development


Beta-defensin 103A (gene: DEFB103A; protein: human beta-defensin-3, hBD-3) is a 45-amino-acid, cationic antimicrobial peptide belonging to the human β-defensin family [1]. With a molecular mass of approximately 5.1 kDa and a net charge of +11 at neutral pH, it exhibits broad-spectrum microbicidal activity against Gram-positive bacteria, Gram-negative bacteria, fungi, and enveloped viruses [1][2]. Unlike its closest in-class analogs hBD-1, hBD-2, and hBD-4, hBD-3 retains antimicrobial activity at physiological salt concentrations (up to 150 mM NaCl), a property directly attributable to its unusually high cationic charge density and dimeric structure [3][4]. The protein also functions as an endogenous ligand for the chemokine receptor CCR6, mediating chemotaxis of immature dendritic cells and memory T cells, thereby bridging innate and adaptive immunity [2].

Why Beta-Defensin 103A Cannot Be Substituted with Other Beta-Defensins: Structural and Functional Differentiation


Although hBD-1, hBD-2, hBD-3, and hBD-4 share the β-defensin fold (an α-helix and triple-stranded antiparallel β-sheet stabilized by three intramolecular disulfide bonds), they diverge critically in net charge, salt tolerance, antimicrobial spectrum, and immunomodulatory function [1][2]. hBD-1 (+4) and hBD-2 (+6) are significantly less cationic than hBD-3 (+11), which directly limits their electrostatic interaction with anionic microbial membranes, particularly under elevated NaCl conditions [3]. hBD-4, though structurally similar, is salt-sensitive and has a narrower pathogen spectrum. Furthermore, hBD-1 is constitutively expressed and weakly inducible, whereas hBD-3 is highly inducible by TNF-α, IL-1β, IFN-γ, and bacterial stimuli, making expression-level comparisons across experimental systems misleading [1]. These differences mean that substituting any other β-defensin for DEFB103A in antimicrobial, chemotaxis, or host-defense assays will yield non-equivalent readouts. The quantitative evidence below documents precisely where hBD-3 diverges.

Beta-Defensin 103A Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Procurement Decisions


Salt-Insensitive Antimicrobial Activity: hBD-3 Retains Bactericidal Efficacy at 150 mM NaCl Whereas hBD-1, hBD-2, and hBD-4 Are Inactivated

Human β-defensin-3 (hBD-3/DEFB103A) is the only wild-type member of the hBD-1 through hBD-4 family that retains antimicrobial activity at physiological NaCl concentrations of 150 mM [1][2]. In direct comparisons using a panel of 15 E. coli clinical isolates, hBD-3 at 150 mM NaCl killed 44.6% ± 22.1% CFU, whereas at the same 150 mM NaCl, hBD-1, hBD-2, and hBD-4 are essentially inactive (their antibacterial activities are 'impaired by high salt levels' per Scudiero et al. 2010) [1][3]. At 100 mM NaCl, hBD-3 killed >90% CFU of E. faecalis, S. epidermidis, and E. faecium and 60–80% CFU of P. aeruginosa, K. pneumonia, and S. aureus [3]. At 200 mM NaCl, hBD-3 antibacterial activity was greatly inhibited (P < 0.01 vs. 0 mM NaCl), but it was not fully abolished as observed for hBD-1, hBD-2, and hBD-4 [3][2]. The salt insensitivity is attributed to the structural dimerization and high net charge (+11) of hBD-3, which maintain electrostatic interaction with microbial membranes even in the presence of competing monovalent cations [1].

Salt resistance Cystic fibrosis airway surface liquid Antimicrobial peptide screening

Net Positive Charge: hBD-3 (+11) Carries Substantially Higher Cationic Charge Density Than hBD-1 (+4) and hBD-2 (+6), Driving Membrane Affinity

The net charge of hBD-3 (DEFB103A) is +11 at neutral pH, conferred by 13 basic residues (7 Arg, 6 Lys) counterbalanced by only 2 acidic residues [1][2]. This represents a 2.75-fold increase over hBD-1 (+4) and a 1.83-fold increase over hBD-2 (+6) [3]. The asymmetrical distribution of charged residues, clustered predominantly at the C-terminal region, creates a highly polarized electrostatic surface that facilitates initial binding to negatively charged bacterial membrane components (LPS, LTA) [1]. GoldBio's product datasheet confirms that DEFB103A 'has been shown to have a greater positive surface charge than DEFB1 or DEFB4A, giving it greater antimicrobial activity' . The higher charge density is mechanistically linked to the salt insensitivity of hBD-3: stronger electrostatic interactions with microbial membranes are less readily disrupted by monovalent cation competition [2].

Cationic antimicrobial peptide Membrane disruption Structure-activity relationship

Broader and More Potent Antibacterial Spectrum: hBD-3 MICs Are 2–8× Lower Than hBD-1 and HNP-1 Against Clinical S. aureus and E. coli Isolates

In a head-to-head study of 27 S. aureus clinical isolates (including MRSA) and 24 E. coli clinical isolates, hBD-3 (DEFB103A) demonstrated the highest antibacterial activity among the defensins tested [1]. Against S. aureus, the median MIC of hBD-3 was 1 mg/L (interquartile range 0.5–4 mg/L), compared to 4 mg/L (2–8 mg/L) for HNP-1 and 8 mg/L (4–8 mg/L) for hBD-1 [1]. Against E. coli, hBD-3 had a median MIC of 4 mg/L (4–8 mg/L), while HNP-1 required 12 mg/L (4–32 mg/L) [1]. In the DRAMP database, hBD-3 MIC values against reference strains are: S. aureus ATCC25923 = 4.7 µg/ml, S. pneumoniae DSM11865 = 4.7 µg/ml, E. coli DSM1103 = 9.4 µg/ml, K. pneumoniae DSM681 = 25 µg/ml, and P. aeruginosa DSM1128 = 18.75 µg/ml [2]. In the Joly et al. 2004 study comparing hBD-2 and hBD-3 against oral microorganisms, hBD-3 MICs ranged from 1.4 to >250 µg/ml, while hBD-2 MICs ranged from 3.9 to >250 µg/ml, with hBD-3 being more potent against the majority of tested strains [3].

Minimum inhibitory concentration Clinical isolate panel Antibiotic adjuvant development

Retained Activity Against MRSA: Clinical MRSA Strains Develop Elevated Resistance to LL-37 but Not to hBD-3

A key differential risk factor for antimicrobial peptide selection is pathogen resistance development. Ouhara et al. (2008) tested 190 MSSA and 304 MRSA clinical strains against both hBD-3 (DEFB103A) and the human cathelicidin LL-37 [1]. The study found that resistance to LL-37, as measured by percentage survival and minimum bactericidal concentration (MBC), was significantly elevated in highly methicillin-resistant S. aureus strains compared with MSSA strains (P < 0.05) [1]. By contrast, no significant difference in resistance to hBD-3 was observed between MRSA and MSSA strains, and there was no difference in bacterial zeta potential for MRSA strains that showed either hBD-3 resistance or susceptibility [1][2]. This indicates that the resistance mechanisms acquired by MRSA (including increased cell wall thickness and altered surface charge) selectively confer protection against LL-37 but remain ineffective against hBD-3, likely due to hBD-3's higher charge density and distinct membrane interaction mechanism [2]. Additionally, the DRAMP database confirms that hBD-3 'kills multiresistant S. aureus and vancomycin-resistant E. faecium' [3].

MRSA resistance Cathelicidin resistance Antimicrobial peptide evasion

Chemotactic Activity via CCR6: hBD-3 Chemoattracts Immature Dendritic Cells with ED50 in the 1–50 ng/mL Range

Beyond direct antimicrobial killing, hBD-3 (DEFB103A) functions as an endogenous chemoattractant by binding to the chemokine receptor CCR6, a property shared with hBD-1 and hBD-2 but not with all β-defensins [1][2]. Recombinant DEFB103A protein (Abnova catalog #P3593) demonstrates an ED50 for chemoattraction of immature human dendritic cells within the concentration range of 1–50 ng/mL . This is functionally comparable to the canonical CCR6 ligand CCL20 (MIP-3α) but operates through a distinct binding mode; hBD-1, -2, and -3 have been shown to compete with CCL20 for CCR6 binding and can displace CCL20 from its receptor, though hBD-2 was approximately 35-fold less effective than CCL20 in mediating 50% displacement in competition binding assays [2]. The dual-function profile (direct microbicidal activity + CCR6-mediated immune cell recruitment) is a differentiated feature that distinguishes hBD-3 from purely antimicrobial peptides such as LL-37, which signals through a different receptor (FPR2) [1].

Chemotaxis CCR6 receptor Dendritic cell recruitment Innate-to-adaptive immunity bridging

Low Hemolytic Activity at Therapeutic Concentrations: hBD-3 Exhibits ≤15% Hemolysis at 500 µg/mL Against Human Erythrocytes

The therapeutic utility of cationic antimicrobial peptides is frequently limited by host cell toxicity, particularly hemolysis. hBD-3 (DEFB103A) demonstrates a favorable safety profile: at 250 µg/mL, hBD-3 causes only 9% hemolysis of human erythrocytes, and at 500 µg/mL, hemolysis reaches 15% [1]. This is in the context of antimicrobial MIC values ranging from 1 to 25 µg/mL against most clinically relevant pathogens, yielding a therapeutic index (hemolytic concentration / MIC) of ≥10–250 depending on the target organism [1][2]. Multiple vendor datasheets and the DRAMP database independently confirm 'no significant hemolytic activity was observed' for hBD-3 [1]. For comparison, many synthetic cationic antimicrobial peptides in development exhibit ≥50% hemolysis at concentrations only 2–4× their MIC [2]. Against Vero cells (mammalian cell line), hBD-3 showed no cytotoxicity at 10 µg/mL, with cytotoxicity reaching 39% only at 60 µg/mL [3].

Hemolytic activity Therapeutic index Host toxicity Antimicrobial peptide safety

Beta-Defensin 103A (DEFB103A / hBD-3): Validated Application Scenarios for Research Procurement and Experimental Design


Cystic Fibrosis and Airway Surface Liquid Antimicrobial Modeling

hBD-3 (DEFB103A) is the only wild-type human β-defensin that retains bactericidal activity at the elevated NaCl concentrations (≥150 mM) characteristic of cystic fibrosis airway surface liquid. Use hBD-3 to model innate epithelial defense under CF-mimicking salt conditions; hBD-1, hBD-2, and hBD-4 are functionally inactivated at these salt levels and will yield false-negative results [1]. Recombinant hBD-3 should be used at 10–30 µg/mL in assay buffers containing 150 mM NaCl to match physiological CF conditions [1][2].

MRSA and Multidrug-Resistant Pathogen Challenge Studies

hBD-3 is active against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium (VRE), with MIC values of 1–4.7 µg/mL, and crucially, MRSA clinical strains do not exhibit elevated resistance to hBD-3 as they do to LL-37 [1][2]. For studies evaluating host-defense peptides against antibiotic-resistant clinical isolates, hBD-3 provides a resistance-evasive baseline that LL-37 cannot match [2]. Use hBD-3 at 1–4× MIC (approximately 1–20 µg/mL) for in vitro bactericidal and biofilm inhibition assays [3].

Dendritic Cell Chemotaxis and Vaccine Adjuvant Research

hBD-3 chemoattracts immature human dendritic cells via CCR6 with an ED50 in the 1–50 ng/mL range, comparable to chemokine-level potency [1][2]. This dual-function (antimicrobial + immunomodulatory) profile makes DEFB103A uniquely suited for research on innate-to-adaptive immunity bridging, mucosal vaccine adjuvant design, and tumor microenvironment immune cell recruitment studies [1]. Recombinant hBD-3 should be reconstituted in 100 mM NaCl, 20 mM phosphate buffer, pH 7.4, and used at 1–50 ng/mL for chemotaxis assays [2].

Ex Vivo Tissue Infection and Biocompatibility Models

With documented low hemolytic activity (9% hemolysis at 250 µg/mL, 15% at 500 µg/mL) and no significant cytotoxicity at concentrations ≤10 µg/mL against mammalian cells, hBD-3 is appropriate for ex vivo skin, mucosal, and bone tissue infection models where host cell viability must be maintained [1][2]. The therapeutic index (≥50-fold over S. aureus MIC) supports the use of hBD-3 in organotypic culture systems where prolonged peptide exposure is required [1][3].

Quote Request

Request a Quote for Beta-defensin 103A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.